7-[(3-chlorophenyl)methyl]-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione
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Overview
Description
The compound belongs to the class of 1,2,4-triazines, which are six-membered heterocyclic compounds possessing three nitrogen atoms in its structure . These compounds have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive .
Synthesis Analysis
While specific synthesis methods for this compound are not available, 1,2,4-triazine derivatives are generally synthesized through a variety of methods, including condensation reactions .Molecular Structure Analysis
The molecular structure of this compound would be based on the 1,2,4-triazine core, with various substitutions at different positions. The specific structure would depend on the positions and nature of the substituents .Chemical Reactions Analysis
1,2,4-Triazine derivatives can undergo a variety of chemical reactions, depending on the substituents present. These can include reactions with nucleophiles, electrophiles, and various types of rearrangements .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. In general, 1,2,4-triazine derivatives are stable compounds that can exhibit a variety of chemical behaviors depending on their substituents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
7-[(3-chlorophenyl)methyl]-3,4,9-trimethyl-4,5a-dihydro-1H-purino[8,7-c][1,2,4]triazin-5-ium-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O2/c1-9-10(2)24-13-14(19-16(24)21-20-9)22(3)17(26)23(15(13)25)8-11-5-4-6-12(18)7-11/h4-7,10,13H,8H2,1-3H3/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBVQBJOAJKDMS-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NNC2=[N+]1C3C(=N2)N(C(=O)N(C3=O)CC4=CC(=CC=C4)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN6O2+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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